molecular formula C6H12N4O B13617500 (5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine

(5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13617500
M. Wt: 156.19 g/mol
InChI Key: DPRBXRWFPAFLKL-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the triazole ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide.

    Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the methanamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxymethyl group.

    Reduction: Reduced forms of the triazole ring or methanamine group.

    Substitution: Substituted derivatives at the methoxymethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules.

Medicine

    Drug Development: The compound is explored for its potential therapeutic properties.

    Diagnostics: It can be used in diagnostic assays.

Industry

    Material Science: The compound can be used in the development of new materials.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    (5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine: Similar structure but with a pyrazole ring instead of a triazole ring.

    (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

    Structural Features: The presence of both methoxymethyl and methyl groups attached to the triazole ring makes it unique.

    Reactivity: The compound’s reactivity is influenced by the triazole ring and the attached functional groups, making it distinct from similar compounds.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

[5-(methoxymethyl)-1-methyltriazol-4-yl]methanamine

InChI

InChI=1S/C6H12N4O/c1-10-6(4-11-2)5(3-7)8-9-10/h3-4,7H2,1-2H3

InChI Key

DPRBXRWFPAFLKL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)CN)COC

Origin of Product

United States

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